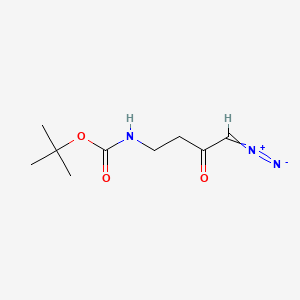

tert-butyl N-(4-diazo-3-oxobutyl)carbamate

Description

tert-butyl N-(4-diazo-3-oxobutyl)carbamate is a specialized carbamate derivative featuring a diazo group (-N₂) and a ketone moiety within its aliphatic chain. This compound is structurally distinct due to the presence of the diazo functionality, which confers unique reactivity in synthetic chemistry, particularly in cyclopropanation and photolytic reactions. The tert-butyl carbamate (Boc) group acts as a protective group for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C9H15N3O3 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

tert-butyl N-(4-diazo-3-oxobutyl)carbamate |

InChI |

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)11-5-4-7(13)6-12-10/h6H,4-5H2,1-3H3,(H,11,14) |

InChI Key |

BSTHKVIJJBFDEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-butyl N-(4-diazo-3-oxobutyl)carbamate

General Synthetic Strategy

The typical synthetic approach involves:

- Starting from a keto-carbamate precursor, such as tert-butyl (4-bromo-3-oxobutan-2-yl)carbamate or tert-butyl (3-oxobutan-2-yl)carbamate derivatives.

- Introduction of the diazo group through diazo transfer reactions, often using diazo transfer reagents like p-toluenesulfonyl azide or other azide sources.

- Reaction conditions are optimized to maintain the integrity of the carbamate protecting group while efficiently installing the diazo functionality.

Detailed Synthetic Route from Literature and Patents

Preparation of Keto-Carbamate Precursors

- Starting Materials: N-BOC-D-serine or tert-butyl carbamate derivatives of 3-oxobutan-2-yl compounds.

- Method: Formation of mixed acid anhydrides via reaction with isobutyl chlorocarbonate in the presence of N-methylmorpholine as a base, followed by condensation with amines such as benzylamine to form carbamate-protected keto intermediates.

- Example: The patent CN102020589B describes preparation of tert-butyl carbamate derivatives by reacting N-BOC-D-serine with isobutyl chlorocarbonate and benzylamine in ethyl acetate solvent at low temperatures (0–15 °C), achieving yields up to 93%.

Introduction of the Diazo Group

- Diazo Transfer Reaction: The keto-carbamate intermediate is treated with diazo transfer reagents, typically p-toluenesulfonyl azide, under phase-transfer catalysis conditions.

- Phase-Transfer Catalysts: Tetrabutylammonium bromide or methyltri-n-octylammonium chloride (Aliquat 336) are used to facilitate the reaction between aqueous base and organic substrates.

- Reaction Conditions: Low temperatures (0–5 °C) and organic solvents such as dichloromethane or ethyl acetate.

- Yields: High yields reported, typically between 77% and 92%, depending on substrate and conditions.

Representative Example from Organic Syntheses

| Starting Material | Organic Phase | Aqueous Phase | Phase Transfer Catalyst | Time & Temperature | Product Yield (%) |

|---|---|---|---|---|---|

| tert-Butyl acetoacetate | Dichloromethane | 3 N NaOH | Methyltri-n-octylammonium chloride (Aliquat 336) | 1 hour, 0 °C | 92 |

| Ethyl acetoacetate | Pentane | Saturated Na2CO3 | Tetrabutylammonium bromide | 15 hours, 25 °C | 90 |

This table summarizes the preparation of α-diazo carbonyl compounds structurally related to this compound, illustrating the efficiency of phase-transfer catalysis in diazo transfer reactions.

Alternative Synthetic Routes

- Halide Substitution Route: The compound tert-butyl (4-bromo-3-oxobutan-2-yl)carbamate can be synthesized and then reacted with sodium hydride and diazo transfer reagents to yield the diazo compound.

- Microwave-Assisted Cyclization: Some derivatives related to the compound have been synthesized via microwave irradiation in the presence of ammonium carbonate, facilitating cyclization and diazo group formation.

Research Findings and Analytical Data

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): 1H NMR spectra typically show characteristic signals for the tert-butyl group (singlet around 1.4 ppm), methylene protons adjacent to the carbamate nitrogen, and signals corresponding to the diazo-substituted carbon.

- Mass Spectrometry (LCMS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~209 for related compounds) confirm the formation of the target diazo carbamate.

Reaction Yields and Purity

- Yields for the diazo carbamate preparation are generally high, ranging from 77% to over 90%, depending on the reaction conditions and substrates.

- Purification typically involves crystallization from hexane/ethyl acetate mixtures or flash chromatography to isolate the pure compound.

Summary Table of Key Preparation Parameters

| Step | Reagents & Conditions | Solvent | Catalyst/Agent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Keto-carbamate formation | N-BOC-D-serine + isobutyl chlorocarbonate + benzylamine | Ethyl acetate | N-methylmorpholine (base) | 0–15 °C | 93 | Mixed acid anhydride intermediate |

| Diazo transfer | Keto-carbamate + p-toluenesulfonyl azide | Dichloromethane or ethyl acetate | Tetrabutylammonium bromide or Aliquat 336 | 0–5 °C | 77–92 | Phase-transfer catalysis |

| Purification | Crystallization or flash chromatography | Hexane/ethyl acetate | - | Ambient | - | High purity product obtained |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form nitroso or nitro compounds.

Reduction: The diazo group can be reduced to form amines.

Substitution: The diazo group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: It is also used in the synthesis of complex organic compounds and as a precursor for the formation of other diazo compounds .

Biology: In biological research, this compound is used as a labeling reagent for the modification of biomolecules. It can be used to introduce diazo groups into proteins, peptides, and other biomolecules for various studies .

Medicine: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate has potential applications in medicinal chemistry. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity makes it useful for the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-diazo-3-oxobutyl)carbamate involves the reactivity of the diazo group. The diazo group can undergo various chemical transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions are facilitated by the presence of the diazo group, which acts as a reactive intermediate .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific reactions it undergoes. For example, in biological systems, it can modify proteins and peptides by reacting with amino acid residues. In chemical synthesis, it can form new carbon-carbon or carbon-heteroatom bonds through various reactions .

Comparison with Similar Compounds

Key Observations:

Reactivity : The diazo group in the target compound enables unique transformations (e.g., [2+1] cycloadditions), unlike hydroxy or fluorine-containing analogs, which are more suited for hydrogen bonding or metabolic stability .

Stereochemical Complexity : Compounds like tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate exhibit chiral centers critical for asymmetric synthesis, whereas the diazo derivative lacks such stereochemical features.

Structural Rigidity : Bicyclic analogs (e.g., 2-azabicyclo[2.2.1]heptane derivatives) offer conformational restraint, advantageous in medicinal chemistry, whereas the linear diazo-ketone chain of the target compound provides flexibility for diverse reactions.

Stability and Handling

- The diazo group in the target compound is inherently unstable under light or heat, requiring strict storage conditions (−20°C, dark). In contrast, Boc-protected amines (e.g., tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate) exhibit greater thermal stability.

Research Findings and Trends

- Diazo Chemistry : Recent studies highlight the use of this compound in metal-free cyclopropanation reactions, reducing reliance on transition-metal catalysts.

- Comparative Bioactivity : Fluorinated and bicyclic carbamates dominate pharmaceutical pipelines (e.g., kinase inhibitors), whereas diazo derivatives remain niche reagents in methodology development.

Biological Activity

tert-butyl N-(4-diazo-3-oxobutyl)carbamate is a compound of significant interest in the fields of organic synthesis and biological research due to its unique structural features, particularly the presence of a diazo group, which imparts notable reactivity. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 225.25 g/mol. The compound consists of a tert-butyl group, a carbamate moiety, and a diazo group that enhances its reactivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to serve as a probe in biochemical assays and studies involving enzyme mechanisms. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets such as proteins and nucleic acids.

Enzyme Mechanism Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to covalently modify specific amino acid residues in proteins enables researchers to elucidate enzyme functions and pathways.

Medicinal Chemistry

The compound is also being explored for its potential as a drug precursor . Its capacity to form stable carbamate linkages makes it a candidate for prodrug development, potentially enhancing the bioavailability and efficacy of therapeutic agents .

Case Studies and Research Findings

- Protein Interaction Studies : Research has demonstrated that this compound can effectively modify proteins, providing insights into enzyme-substrate interactions. For example, studies showed that the compound could inhibit specific enzymes by covalently binding to active site residues, thereby blocking substrate access.

- Synthesis and Reactivity : The synthesis typically involves multi-step processes starting from simpler precursors. The compound has been shown to undergo various reactions such as oxidation and reduction, which can yield different derivatives useful in further biological applications .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl carbamate | Simple tert-butyl and carbamate structure | Lacks diazo functionality |

| diazoacetyl derivatives | Contains diazo group but different substituents | Different reactivity profiles |

| cyclopropyl carbamates | Carbamate moiety with cyclopropyl ring | Absence of diazo group limits reactivity |

This table highlights the distinctive nature of this compound within its class, particularly regarding its reactivity and potential applications in synthesis and biological research.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(4-diazo-3-oxobutyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a diazo-containing precursor, such as 4-diazo-3-oxobutyl bromide, under basic conditions (e.g., NaOH or K₂CO₃). A nucleophilic substitution reaction is employed, where the carbamate nitrogen attacks the electrophilic carbon of the diazo precursor .

- Key Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature : Mild conditions (0–25°C) prevent premature decomposition of the diazo group.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies carbamate and diazo functional groups. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N=N (2100–2200 cm⁻¹) confirm structural motifs .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve molecular geometry and confirm diazo group orientation .

Q. How is this compound utilized as an intermediate in organic synthesis?

- Methodological Answer : The diazo group enables cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form heterocycles, while the oxobutyl moiety participates in ketone-based condensations. Example applications:

- Peptide Modification : Coupling with amino acids via carbamate linkages .

- Metal-Catalyzed Reactions : Diazocompounds act as carbene precursors in transition-metal catalysis .

Advanced Research Questions

Q. What strategies mitigate the thermal and photolytic instability of the diazo group during reactions?

- Methodological Answer :

- Temperature Control : Reactions conducted at ≤0°C in dark or amber glassware reduce decomposition .

- Stabilizing Additives : Anhydrous MgSO₄ or molecular sieves absorb moisture, preventing acid-catalyzed degradation .

- In Situ Generation : Diazomethane precursors (e.g., N-nitroso compounds) generate the diazo group transiently .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Software like AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- DFT Calculations : Gaussian 09 evaluates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites on the diazo group .

Q. What mechanistic insights explain contradictions in reported reaction yields for diazo-based transformations?

- Methodological Answer : Contradictions arise from:

- Solvent Polarity : Polar solvents stabilize dipolar intermediates but may accelerate side reactions (e.g., dimerization) .

- Catalyst Loading : Excess Pd(0) catalysts (e.g., Pd(PPh₃)₄) improve carbene insertion efficiency but risk colloidal aggregation .

- Experimental Validation : Kinetic profiling (e.g., UV-Vis monitoring) and isotopic labeling (¹⁵N) clarify rate-determining steps .

Q. What safety protocols are essential for handling this compound in high-energy reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.